molecular formula C₂₃H₃₂D₄O₆ B1151082 Tetrahydrocortisol-d4 21-Acetate

Tetrahydrocortisol-d4 21-Acetate

Cat. No.: B1151082
M. Wt: 412.55
Attention: For research use only. Not for human or veterinary use.
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Description

Tetrahydrocortisol-d4 21-Acetate (CAS 4004-80-2) is a deuterated stable isotope-labeled compound primarily utilized as a critical internal standard in quantitative mass spectrometry-based analyses, particularly Liquid Chromatography-Mass Spectrometry (LC-MS) . Its application is essential in the field of metabolomics and steroidomics for the precise measurement of endogenous cortisol and its metabolites, enabling advanced research into adrenal function and metabolic pathways . The incorporation of four deuterium atoms provides a distinct mass shift from its non-labeled analogue, ensuring accurate and reliable quantification in complex biological matrices. This high-purity analytical standard is a vital tool for the research and development of pharmaceutical compounds, facilitating drug metabolism and pharmacokinetics (DMPK) studies . The product is supplied with a guaranteed purity of >98% and is strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals . Researchers should consult the material safety data sheet (MSDS) for complete handling and safety information .

Properties

Molecular Formula

C₂₃H₃₂D₄O₆

Molecular Weight

412.55

Synonyms

Tetrahydrocortisol-d4 Acetate;  3α,11β,17,21-Tetrahydroxy-5β-pregnan-20-one-d4 21-Acetate

Origin of Product

United States

Synthesis and Isotopic Labeling Strategies

Methodologies for Deuterium (B1214612) Incorporation in Steroid Structures

The introduction of deuterium into steroid molecules is a fundamental step in producing isotopically labeled standards. These methods aim for high isotopic enrichment and stability, ensuring the label is not lost during subsequent reactions or analysis. Several strategies have been developed for this purpose.

One established method is reductive deuteration . This technique was used to prepare multi-labeled tetrahydrocortisol (B1682764) and tetrahydrocortisone (B135524) containing five non-exchangeable deuterium atoms in the A-ring of the steroid. nih.gov The process involves the reduction of a precursor like prednisolone (B192156) using a deuterium gas atmosphere in the presence of a catalyst, such as rhodium on alumina, in a deuterated solvent like acetic acid-d4 (CH₃COOD). nih.gov

Another common approach involves base-catalyzed hydrogen/deuterium (H/D) exchange followed by reduction. For instance, a Δ⁵-steroid can be converted to a 6-oxo-3α,5α-cyclosteroid intermediate. A base-catalyzed exchange using deuterium oxide (D₂O) introduces deuterium atoms at positions adjacent to the carbonyl group (e.g., C-7). nih.gov Subsequent reduction of the keto group using a deuterated reducing agent, such as sodium borodeuteride (NaBD₄), can introduce an additional deuterium atom at a specific position (e.g., C-6). nih.gov

More recent advancements include the use of ultrasound-assisted microcontinuous processes to facilitate H/D exchange. nih.gov This method offers a more efficient, rapid, and sustainable approach for synthesizing deuterated steroid hormones, achieving high levels of deuterium incorporation (up to 99%) and selectivity at room temperature. nih.gov These modern techniques represent a move towards greener and more controlled deuteration chemistry compared to traditional methods that often require harsh conditions like high temperatures and strong acids or bases. nih.gov

Table 1: Comparison of Deuterium Incorporation Methodologies

Methodology Reagents & Conditions Target Positions Advantages
Reductive Deuteration Deuterium gas (D₂), Rh/Al₂O₃ catalyst, CH₃COOD Steroid A-ring (C-1, C-2, C-3, C-4, C-5) High, non-exchangeable deuterium incorporation. nih.gov
Base-Catalyzed Exchange & Reduction D₂O, Base; followed by NaBD₄ Positions adjacent to carbonyl groups (e.g., C-7), and the reduced carbonyl position (e.g., C-6) Simple and effective for specific labeling patterns. nih.gov
Ultrasound-Assisted H/D Exchange Deuterated solvents, Ultrasound, Microcontinuous flow Various positions depending on the steroid Rapid, efficient, high d-incorporation, sustainable, mild conditions. nih.gov

Chemical Transformation Pathways for 21-Acetate Derivatization

Following isotopic labeling of the steroid core, the final structural feature of Tetrahydrocortisol-d4 21-Acetate is introduced: the acetate (B1210297) group at the C-21 position. This process, known as acetylation, targets the primary hydroxyl group at the end of the C-17 side chain.

The most common method for 21-acetylation of corticosteroids is the reaction with acetic anhydride (B1165640) . This reaction is typically performed in the presence of a base or catalyst. For example, a patented method describes the synthesis of hydrocortisone (B1673445) 21-acetate by reacting hydrocortisone with acetic anhydride in a mixed solvent system (such as tetrahydrofuran (B95107) and acetone) with sodium acetate acting as a catalyst. google.com The reaction proceeds by warming the mixture, followed by quenching with methanol (B129727) and purification. google.com This approach provides high yield and purity. google.com

The selectivity of this reaction for the C-21 hydroxyl group is due to its primary nature, which makes it more sterically accessible and reactive compared to the tertiary hydroxyl at C-17 and the secondary hydroxyl at C-11. The reaction mechanism involves the nucleophilic attack of the C-21 oxygen on one of the carbonyl carbons of acetic anhydride, leading to the formation of the acetate ester and acetic acid as a byproduct.

Table 2: Example Conditions for Steroid 21-Acetylation

Steroid Precursor Reagents Solvent System (Ratio) Temperature Reaction Time Purity
Hydrocortisone Acetic Anhydride, Sodium Acetate Tetrahydrofuran:Acetone (7:1) 40°C 3 hours 99.5% google.com
Prednisolone Acetic Anhydride, Sodium Acetate Tetrahydrofuran:Acetone (8:1) 40°C 3 hours 99.5% google.com
Prednisolone Acetic Anhydride, Sodium Acetate Tetrahydrofuran:Acetone (7:1) 40°C 4 hours 99.4% google.com

Analytical Assessment of Isotopic Purity for Research Applications

The final and most critical phase in the preparation of this compound is the rigorous verification of its chemical structure and, most importantly, its isotopic purity. The utility of a deuterated standard in quantitative mass spectrometry is directly dependent on the precise knowledge of its isotopic enrichment. rsc.org

Mass Spectrometry (MS) is the primary tool for this assessment.

Gas Chromatography-Mass Spectrometry (GC-MS) is frequently used after derivatization of the steroid. For example, the isotopic purity of deuterated tetrahydrocortisol has been estimated by measuring the ion intensities of its methoxime-trimethylsilyl (MO-TMS) derivative in the molecular ion region. nih.gov

High-Resolution Mass Spectrometry (HR-MS) , often coupled with liquid chromatography (LC-ESI-HR-MS), provides a highly accurate method for determining isotopic purity. This technique can resolve and distinguish the corresponding hydrogen/deuterium (H/D) isotopolog ions, allowing for a precise calculation of isotopic enrichment. rsc.orgnih.gov This method is advantageous due to its high sensitivity, speed, and low sample consumption. nih.gov

Isotope Ratio Mass Spectrometry (IRMS) offers the highest precision for isotope ratio measurements. Techniques like Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS) are essential for applications requiring the distinction between endogenous and exogenous steroids, such as in anti-doping analysis. nih.govnih.gov This method provides extremely accurate measurements of isotope ratios (e.g., D/H or ¹³C/¹²C) but requires extensive sample purification to avoid interference. nih.govdshs-koeln.de

Table 3: Analytical Techniques for Isotopic Purity Assessment

Technique Principle Information Provided Application
GC-MS Separation by GC, ionization and mass analysis by MS. Isotopic enrichment, molecular weight confirmation. Routine purity checks, quantification of labeled species. nih.gov
LC-HR-MS Separation by LC, high-accuracy mass analysis by ESI-HR-MS. Precise isotopic enrichment, resolution of H/D isotopologs. Gold standard for purity determination of labeled compounds. rsc.orgnih.gov
GC-C-IRMS GC separation followed by combustion to simple gases (e.g., H₂, CO₂) and high-precision isotope ratio analysis. Extremely precise D/H or ¹³C/¹²C ratios. Distinguishing endogenous vs. exogenous sources, metabolic flux analysis. nih.govdshs-koeln.de
NMR Spectroscopy Nuclear spin resonance in a magnetic field. Location of deuterium labels, confirmation of chemical structure. Structural verification and confirmation of labeling positions. rsc.org

Applications in Investigating Steroid Biochemical Pathways

Elucidation of Cortisol and Cortisone (B1669442) Metabolic Transformations using Labeled Tracers

Tetrahydrocortisol-d4 21-Acetate, through its de-acetylated and active form, Tetrahydrocortisol-d4, is instrumental as a labeled tracer in studies of cortisol and cortisone metabolism. The deuterium (B1214612) atoms provide a distinct mass shift, allowing it to be differentiated from its endogenous, unlabeled counterparts by mass spectrometry. This enables researchers to track the metabolic fate of cortisol and its metabolites with high specificity and sensitivity.

The interconversion of active cortisol and inactive cortisone is a critical control point in glucocorticoid action, regulated by the isozymes of 11β-hydroxysteroid dehydrogenase (11β-HSD). 11β-HSD1 predominantly converts cortisone to cortisol, amplifying glucocorticoid signaling, while 11β-HSD2 inactivates cortisol by converting it to cortisone. nih.govscite.ai The activity of these enzymes can be assessed by measuring the ratios of cortisol to cortisone and their respective metabolites.

Stable isotope-labeled tracers, such as derivatives of Tetrahydrocortisol-d4, are invaluable in these investigations. In clinical and research settings, the ratio of urinary tetrahydrocortisol (B1682764) (THF) and allo-tetrahydrocortisol (aTHF) to tetrahydrocortisone (B135524) (THE) is used as an index of 11β-HSD1 activity. nih.govresearchgate.net By introducing a known amount of a deuterated standard, researchers can accurately quantify the endogenous levels of these metabolites using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), thereby providing a precise measure of enzyme activity. nih.gov

Table 1: Key Enzymes in Cortisol Metabolism and Their Indicators

Enzyme Function Metabolic Ratio for Activity Assessment
11β-HSD1 Converts inactive cortisone to active cortisol (Tetrahydrocortisol + allo-Tetrahydrocortisol) / Tetrahydrocortisone
11β-HSD2 Converts active cortisol to inactive cortisone Cortisol / Cortisone
5α-Reductase Converts cortisol to 5α-dihydrocortisol and subsequently to allo-tetrahydrocortisol allo-Tetrahydrocortisol levels
5β-Reductase Converts cortisol to 5β-dihydrocortisol and subsequently to tetrahydrocortisol Tetrahydrocortisol levels

This table summarizes the primary functions of key enzymes in cortisol metabolism and the corresponding metabolite ratios used to assess their activity.

The irreversible inactivation of cortisol is primarily carried out by 5α- and 5β-reductases, which convert cortisol into its tetrahydrometabolites. nih.gov 5α-reductase leads to the formation of allo-tetrahydrocortisol (aTHF), while 5β-reductase produces tetrahydrocortisol (THF). nih.gov The relative activity of these pathways is crucial for maintaining glucocorticoid homeostasis.

The use of deuterated standards, including those derived from this compound, allows for the accurate quantification of both aTHF and THF. This is essential for studying the disposition of cortisol and how it is affected by various physiological states or disease conditions. For instance, altered 5α- or 5β-reductase activity has been implicated in metabolic syndrome and polycystic ovary syndrome.

Kinetic Studies of Steroidogenic Enzymes Utilizing Stable Isotopes

Understanding the kinetics of steroidogenic enzymes is crucial for deciphering their mechanisms of action and for the development of targeted therapies. Stable isotope-labeled compounds are powerful tools in these kinetic studies. sigmaaldrich.com The kinetic isotope effect (KIE), which is the change in the rate of a chemical reaction upon substitution of an atom in the reactant with one of its isotopes, can provide detailed information about the transition state of an enzyme-catalyzed reaction. nih.govnih.gov

While direct studies on the KIE of enzymes using this compound are not extensively documented, the principles of using deuterated substrates apply. The introduction of deuterium atoms at specific positions in the steroid molecule can alter the rate of bond-breaking or bond-forming steps in enzymatic reactions, providing insights into the catalytic mechanism. sigmaaldrich.com

Development of Reference Measurement Procedures for Endogenous Steroid Metabolites

Accurate and reliable measurement of steroid hormones is vital for clinical diagnosis and research. Isotope dilution mass spectrometry (IDMS) is considered the gold standard for the development of reference measurement procedures. nih.gov In IDMS, a known amount of a stable isotope-labeled version of the analyte, such as Tetrahydrocortisol-d4, is added to the sample as an internal standard. sigmaaldrich.com

This internal standard, being chemically identical to the analyte, co-elutes during chromatography and experiences similar ionization effects in the mass spectrometer. This allows for the correction of any sample loss during extraction and purification, as well as variations in instrument response, leading to highly accurate and precise quantification. The use of deuterated standards like Cortisol-d4 is a well-established practice in multi-steroid analysis methods developed for clinical laboratories. nih.gov

Contributions to Comprehensive Steroid Profiling in Research Models

Comprehensive steroid profiling, or steroidomics, aims to measure a large number of steroid hormones and their metabolites simultaneously to obtain a global view of steroidogenesis. This approach is increasingly used in various research models to understand the complex interplay of steroid pathways in health and disease.

LC-MS/MS is the analytical platform of choice for steroidomics due to its high sensitivity and specificity. The use of a panel of stable isotope-labeled internal standards is critical for the success of these methods. Deuterated analogs of key metabolites, including those of tetrahydrocortisol, are essential for building robust and reliable steroid profiling assays. nih.gov These assays enable researchers to study the impact of genetic variations, environmental factors, and therapeutic interventions on the entire steroid metabolome.

Table 2: Compound Names Mentioned in this Article

Compound Name Abbreviation
This compound
Tetrahydrocortisol-d4
Cortisol
Cortisone
Tetrahydrocortisol THF
allo-Tetrahydrocortisol aTHF
Tetrahydrocortisone THE
5α-dihydrocortisol

Future Perspectives in Stable Isotope Steroid Research

Integration with Advanced Omics Technologies (e.g., Steroidomics and Metabolomics)

The integration of stable isotope-labeled steroids with "omics" technologies, particularly steroidomics and metabolomics, represents a significant leap forward in analytical biochemistry. uky.edu These fields aim for the comprehensive and quantitative analysis of steroids and metabolites in biological systems. nih.gov The use of a stable isotope-labeled compound like Tetrahydrocortisol-d4 21-Acetate is critical for overcoming the inherent challenges of these analyses. nih.govsigmaaldrich.com

In mass spectrometry (MS)-based platforms, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), deuterated steroids like this compound serve as ideal internal standards. sigmaaldrich.com Because they share nearly identical physicochemical properties with their unlabeled, endogenous counterparts, they co-elute during chromatography and exhibit similar ionization efficiency in the mass spectrometer. sigmaaldrich.com This allows for precise and accurate quantification by correcting for variations that can occur during sample preparation and analysis. sigmaaldrich.com

The rapid emergence of metabolomics has enabled system-wide measurements of metabolites, but a significant limitation has been the accurate quantification and identification of these compounds. nih.gov Stable isotope labeling offers a powerful solution to this problem. nih.gov By introducing a known quantity of this compound into a biological sample, researchers can create a calibration curve to accurately determine the concentration of endogenous Tetrahydrocortisol (B1682764) 21-Acetate. This stable isotope dilution method offers high sensitivity and specificity, which is crucial for developing robust clinical diagnostic assays and for the simultaneous quantification of steroid patterns in biofluids. sigmaaldrich.com

PropertyValue
Chemical Name This compound
Synonyms 3α,11β,17,21-Tetrahydroxy-5β-pregnan-20-one-d4 21-Acetate
Chemical Formula C₂₃H₃₂D₄O₆
Molecular Weight 412.55 g/mol
Category Stable Isotopes

Table 1: Chemical Properties of this compound. Data sourced from Clearsynth. clearsynth.com

Novel Applications in Mechanistic Biological Studies and Pathway Interrogation

Stable isotope-labeled steroids are powerful tools for elucidating complex biological mechanisms and interrogating metabolic pathways. nih.govnih.gov The primary advantage of using a labeled compound such as this compound is the ability to distinguish it from its endogenous counterpart within a biological system. nih.gov This allows for sophisticated in vivo studies to trace the metabolic fate of administered compounds.

One key application is in pharmacokinetic studies, which examine how a substance is absorbed, distributed, metabolized, and excreted. nih.govnih.gov By administering the labeled steroid, researchers can track its conversion to various downstream metabolites, providing a clear picture of the dynamics of the cortisol metabolic network without the confounding presence of the endogenous steroid pool. nih.gov

Furthermore, this technology is invaluable for investigating the regulation of steroidogenic pathways. nih.gov For instance, researchers can study how certain diseases or drug treatments affect the activity of enzymes involved in cortisol metabolism. By tracing the metabolism of this compound, one can gain mechanistic insights into how steroid hormone signaling is regulated and how it might be disrupted in pathological states. nih.gov The application of stable isotope labeling provides crucial information about metabolic flux that cannot be obtained from simple static measurements of metabolite levels. nih.gov This allows for a more dynamic and mechanistic investigation of cellular metabolism. uky.edunih.gov

Challenges and Opportunities in Labeled Steroid Synthesis and Analytical Advancement

Despite the immense utility of labeled steroids, their synthesis and analysis present both challenges and opportunities for innovation. The chemical synthesis of complex molecules like steroids is a significant undertaking, and introducing isotopic labels at specific positions adds another layer of complexity. rsc.orgresearchgate.net

Challenges:

Synthesis: The multi-step synthesis of steroids requires precise control over stereochemistry. rsc.org Creating isotopically labeled versions, such as this compound, often involves developing novel synthetic routes or adapting existing ones to incorporate deuterium (B1214612) atoms without compromising yield or purity. These syntheses can be costly and time-consuming. rsc.orgresearchgate.net

Isotopic Effects: While labeled and unlabeled compounds are chemically similar, the mass difference from the isotopes can sometimes lead to slight differences in reaction rates, known as the kinetic isotope effect. mssm.edu This can potentially alter metabolic processing, a factor that must be considered when interpreting results from tracer studies. mssm.edu

Analytical Complexity: The detection of steroids in biological matrices is challenging due to their low concentrations and the presence of numerous interfering substances. nih.gov While advanced techniques like Gas Chromatography-Isotope Ratio Mass Spectrometry (GC-IRMS) offer high precision, they require extensive sample purification to ensure accurate measurements. nih.govresearchgate.net

Opportunities:

Synthetic Innovation: The demand for high-purity labeled steroids is driving innovation in synthetic organic chemistry. acs.org New catalytic methods and chemoenzymatic strategies are being developed to make the synthesis of these compounds more efficient and cost-effective. researchgate.net

Analytical Advancements: Continuous improvements in mass spectrometry and chromatography are enhancing the sensitivity and resolution of steroid analysis. nih.govnih.gov These advancements reduce the amount of sample needed and improve the ability to separate target compounds from a complex matrix, thereby increasing the reliability of data from studies using labeled steroids. nih.gov

Broader Applications: As the synthesis of labeled steroids becomes more accessible and analytical techniques more powerful, new applications are expected to emerge. These include more sophisticated studies of drug-metabolizing enzyme activity, deeper investigation into non-genomic steroid signaling pathways, and the development of next-generation clinical diagnostics. nih.govnih.gov

Q & A

Q. What methodologies are recommended for structural elucidation of Tetrahydrocortisol-d4 21-Acetate?

Structural characterization should combine nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS). For NMR, analyze 1H^1H, 13C^13C, and 2D spectra (e.g., COSY, HSQC) to confirm the steroid backbone and acetate group at C21. HRMS with electrospray ionization (ESI) can validate the molecular formula (e.g., C23H30D4O6C_{23}H_{30}D_4O_6) and isotopic purity of the deuterated positions. Cross-reference spectral data with analogous glucocorticoid derivatives, such as hydrocortisone 21-acetate, to confirm regiochemistry .

Q. How can researchers synthesize and purify this compound in laboratory settings?

Synthesis typically involves deuterium incorporation at specific positions (e.g., C3 and C20) via catalytic deuteration of precursor ketones. For example, reduce cortisone derivatives with deuterated reagents (e.g., NaBD4_4) followed by acetylation at C21 using acetic anhydride. Purification requires reverse-phase HPLC with C18 columns and gradient elution (e.g., water/acetonitrile + 0.1% formic acid). Monitor purity via UV detection at 240 nm (characteristic of Δ4^4-3-ketosteroids) and confirm isotopic integrity using mass spectrometry .

Q. What analytical techniques are optimal for quantifying this compound in biological matrices?

Use isotope dilution mass spectrometry (IDMS) with deuterated internal standards (e.g., Tetrahydrocortisol-d5) to correct for matrix effects. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) in multiple reaction monitoring (MRM) mode provides high sensitivity (LOQ < 1 ng/mL). Validate methods per FDA guidelines, including linearity (1–1000 ng/mL), precision (CV < 15%), and recovery (>80%) .

Advanced Research Questions

Q. How can researchers resolve discrepancies between NMR and MS data when characterizing synthetic batches?

Contradictions often arise from isotopic impurities or residual solvents. For example, incomplete deuteration may alter expected 1H^1H-NMR peak splitting. Address this by:

  • Performing high-resolution MS to quantify isotopic abundance (e.g., %d4 vs. d3/d5 species).
  • Repeating deuterium exchange under controlled conditions (e.g., D2_2O, pD 7.4).
  • Using 2D 1H^1H-13C^13C HSQC to distinguish deuterated carbons from artifacts .

Q. What experimental strategies mitigate degradation of this compound during long-term storage?

Degradation occurs via hydrolysis (C21 acetate) or oxidation (Δ4^4 double bond). Stabilize by:

  • Storing lyophilized samples at -80°C under argon.
  • Adding antioxidants (e.g., BHT) to solutions.
  • Validating stability via forced degradation studies (e.g., 40°C/75% RH for 4 weeks) and monitoring degradation products (e.g., tetrahydrocortisol) via LC-MS .

Q. How can isotopic labeling efficiency be validated in metabolic pathway studies?

Administer this compound in vivo and extract metabolites (e.g., glucuronides) from urine/serum. Use LC-MS/MS to track deuterium retention in metabolites. Compare fragmentation patterns with non-deuterated controls to confirm isotopic fidelity. For example, loss of deuterium in phase I metabolites (e.g., hydroxylated derivatives) indicates enzymatic deuteration exchange .

Q. What approaches reconcile contradictory data from in vitro vs. in vivo assays?

Discrepancies may arise from protein binding or metabolic clearance. To resolve:

  • Conduct plasma protein binding assays (e.g., equilibrium dialysis) to quantify free fractions.
  • Use hepatocyte incubations to compare intrinsic clearance rates with in vivo pharmacokinetics.
  • Apply physiologically based pharmacokinetic (PBPK) modeling to scale in vitro data .

Q. How should researchers optimize chromatographic separation of this compound from structurally similar glucocorticoids?

Employ ultra-performance liquid chromatography (UPLC) with sub-2µm C18 particles and mobile phase additives (e.g., 0.1% trifluoroacetic acid). Adjust column temperature (30–50°C) to improve resolution of epimers (e.g., 21-acetate vs. 17-acetate derivatives). Validate specificity via spiked matrix samples and mass spectral deconvolution .

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